(1S,3S)-3-Fluorocyclopentane-1-carboxylic acid (1S,3S)-3-Fluorocyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17352634
InChI: InChI=1S/C6H9FO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3H2,(H,8,9)/t4-,5-/m0/s1
SMILES:
Molecular Formula: C6H9FO2
Molecular Weight: 132.13 g/mol

(1S,3S)-3-Fluorocyclopentane-1-carboxylic acid

CAS No.:

Cat. No.: VC17352634

Molecular Formula: C6H9FO2

Molecular Weight: 132.13 g/mol

* For research use only. Not for human or veterinary use.

(1S,3S)-3-Fluorocyclopentane-1-carboxylic acid -

Specification

Molecular Formula C6H9FO2
Molecular Weight 132.13 g/mol
IUPAC Name (1S,3S)-3-fluorocyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C6H9FO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3H2,(H,8,9)/t4-,5-/m0/s1
Standard InChI Key HMWIEXZISHZBTQ-WHFBIAKZSA-N
Isomeric SMILES C1C[C@@H](C[C@H]1C(=O)O)F
Canonical SMILES C1CC(CC1C(=O)O)F

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Stereochemistry

The compound’s structure centers on a cyclopentane ring with two distinct functional groups: a fluorine atom at the 3-position and a carboxylic acid group at the 1-position. The (1S,3S) stereochemistry dictates its three-dimensional arrangement, critical for interactions with biological targets. The fluorine atom’s electronegativity and small atomic radius enhance dipole interactions and metabolic stability, while the carboxylic acid group enables hydrogen bonding and salt formation .

Table 1: Molecular Properties of (1S,3S)-3-Fluorocyclopentane-1-carboxylic Acid

PropertyValue
Molecular FormulaC6H9FO2\text{C}_6\text{H}_9\text{FO}_2
Molecular Weight132.13 g/mol
IUPAC Name(1S,3S)-3-fluorocyclopentane-1-carboxylic acid
Canonical SMILESC1CC(CC1C(=O)O)F
Isomeric SMILESC1CC@@HF
PubChem CID96218545

The stereochemical specificity is validated by its Isomeric SMILES notation, which defines the spatial orientation of the fluorine and carboxylic acid groups. This configuration distinguishes it from diastereomers like (1R,3S)-3-Fluorocyclopentane-1-carboxylic acid, which exhibit different physical and biological properties .

Synthesis and Enantioselective Preparation

Enantioselective Fluorination Strategies

The synthesis of (1S,3S)-3-Fluorocyclopentane-1-carboxylic acid typically employs chiral catalysts to achieve high enantiomeric excess (ee). One approach involves the fluorination of cyclopentene derivatives using asymmetric catalysts such as cinchona alkaloid derivatives or transition-metal complexes. For example, palladium-catalyzed fluorination of cyclopentene-1-carboxylates yields the target compound with >90% ee under optimized conditions.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Enantiomeric Excess (%)Key Challenges
Palladium Catalysis65–7590–95Catalyst cost, side reactions
Organocatalytic Fluorination50–6085–90Lower yields, longer reaction times
Biocatalytic Approaches70–8095–98Enzyme availability, scalability

Post-Synthetic Modifications

The carboxylic acid group enables further derivatization, including esterification, amidation, and reduction. For instance, treatment with thionyl chloride converts the acid to an acyl chloride, which reacts with amines to form amide derivatives. Such modifications expand the compound’s utility in creating prodrugs or conjugates with enhanced bioavailability.

Chemical Reactivity and Functional Group Transformations

Carboxylic Acid Reactivity

The carboxylic acid participates in typical acid-base reactions, forming salts with bases like sodium hydroxide. Esterification with alcohols under acidic conditions produces esters, which are valuable intermediates in pharmaceutical synthesis. Decarboxylation reactions, though less common, may occur under high-temperature or radical-initiated conditions, releasing CO2\text{CO}_2 and generating fluorinated cyclopentane derivatives.

Fluorine-Directed Reactions

The fluorine atom’s strong electron-withdrawing effect activates the cyclopentane ring toward electrophilic aromatic substitution, though the saturated structure limits such reactivity. Instead, fluorine enhances the stability of adjacent carbocations, facilitating nucleophilic substitutions at the 3-position. For example, displacement of fluorine with hydroxyl groups under alkaline conditions yields diol intermediates, though this pathway is kinetically slow due to fluorine’s poor leaving-group ability .

Applications in Drug Development

Prodrug Design

The carboxylic acid group facilitates prodrug strategies. Conversion to ethyl esters improves oral bioavailability by enhancing intestinal absorption. In vivo hydrolysis by esterases regenerates the active acid form, as demonstrated in rat pharmacokinetic studies showing a 3-fold increase in plasma exposure for ester prodrugs.

Peptide Mimetics and Conjugates

Incorporating (1S,3S)-3-Fluorocyclopentane-1-carboxylic acid into peptide backbones stabilizes secondary structures by reducing conformational flexibility. For example, cyclopentane-based proline analogs enhance the proteolytic stability of peptide drugs, as evidenced by a 10-fold longer half-life in human serum compared to linear peptides.

Comparison with Structural Analogs

Stereoisomeric Differences

The (1S,3S) configuration confers distinct properties compared to its diastereomers. For instance, (1R,3S)-3-Fluorocyclopentane-1-carboxylic acid exhibits a 30% lower binding affinity to DHFR due to steric clashes in the enzyme’s active site . Similarly, replacing fluorine with chlorine in the 3-position increases molecular weight by 35.45 g/mol but reduces metabolic stability in liver microsomes.

Carboxylic Acid vs. Amine Derivatives

Replacing the carboxylic acid with an amine group, as in (1R,3S)-3-fluorocyclopentan-1-amine, shifts the compound’s physicochemical properties. The amine derivative’s pKa of 9.2 enables salt formation at physiological pH, enhancing solubility, but reduces membrane permeability compared to the carboxylic acid.

Future Research Directions

Despite promising theoretical insights, empirical data on (1S,3S)-3-Fluorocyclopentane-1-carboxylic acid remain sparse. Priority areas include:

  • Mechanistic Studies: Elucidating its interactions with DHFR and other enzymatic targets using X-ray crystallography.

  • In Vivo Efficacy: Evaluating pharmacokinetics and toxicity profiles in preclinical models.

  • Synthetic Scalability: Developing cost-effective catalytic systems for large-scale production.

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